Cas no 85653-54-9 (Benzene,1-ethoxy-4-methyl-2-nitro-)

Benzene,1-ethoxy-4-methyl-2-nitro- 化学的及び物理的性質
名前と識別子
-
- Benzene,1-ethoxy-4-methyl-2-nitro-
- 1-Ethoxy-4-methyl-2-nitrobenzene
- 4-Ethoxy-3-Nitrotoluene
- 1-ethoxy-4-methyl-2-nitro-benzene
- 3-Nitro-4-aethoxy-1-methyl-benzol
- 3-Nitro-4-aethoxy-toluol
- 4-methyl-2-nitro-phenetole
- Aethyl-(2-nitro-4-methyl-phenyl)-aether
- Benzene,1-ethoxy-4-methyl-2-nitro
- 2-nitro-4-methylphenetole
- Benzene, 1-ethoxy-4-methyl-2-nitro-
-
- インチ: 1S/C9H11NO3/c1-3-13-9-5-4-7(2)6-8(9)10(11)12/h4-6H,3H2,1-2H3
- InChIKey: QCDITDRNYKTXNM-UHFFFAOYSA-N
- ほほえんだ: C1(OCC)=CC=C(C)C=C1[N+]([O-])=O
計算された属性
- せいみつぶんしりょう: 181.07400
- どういたいしつりょう: 181.074
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 55A^2
じっけんとくせい
- 密度みつど: 1.146±0.06 g/cm3(Predicted)
- ふってん: 296.1±20.0 °C(Predicted)
- PSA: 55.05000
- LogP: 2.82510
Benzene,1-ethoxy-4-methyl-2-nitro- セキュリティ情報
Benzene,1-ethoxy-4-methyl-2-nitro- 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
Benzene,1-ethoxy-4-methyl-2-nitro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743998-1g |
1-Ethoxy-4-methyl-2-nitrobenzene |
85653-54-9 | 98% | 1g |
¥5712.00 | 2024-07-28 |
Benzene,1-ethoxy-4-methyl-2-nitro- 関連文献
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
Benzene,1-ethoxy-4-methyl-2-nitro-に関する追加情報
Benzene,1-Ethoxy-4-Methyl-2-Nitro-, CAS No 85653-54-9: A Comprehensive Overview
Benzene,1-Ethoxy-4-Methyl-2-Nitro-, also identified by the CAS registry number 85653-54-9, is a chemically synthesized aromatic compound with a unique structure that combines ethoxy, methyl, and nitro substituents on a benzene ring. This compound has garnered attention in various fields due to its versatile properties and potential applications in materials science, pharmaceuticals, and environmental chemistry. Recent advancements in synthetic methodologies and analytical techniques have further enhanced our understanding of its chemical behavior and functionalization possibilities.
The molecular structure of Benzene,1-Ethoxy-4-Methyl-2-Nitro- is characterized by a benzene ring with three distinct substituents: an ethoxy group (-OCH₂CH₃) at the para position, a methyl group (-CH₃) at the meta position, and a nitro group (-NO₂) at the ortho position relative to the ethoxy group. This substitution pattern imparts unique electronic and steric effects on the molecule, influencing its reactivity and stability. The presence of the nitro group introduces strong electron-withdrawing effects, while the ethoxy group provides electron-donating characteristics through resonance. This interplay between electron-donating and withdrawing groups makes this compound an interesting subject for studying aromatic substitution reactions.
Recent studies have explored the synthesis of Benzene,1-Ethoxy-4-Methyl-2-Nitro- through various routes, including nucleophilic aromatic substitution and Friedel-Crafts alkylation. Researchers have optimized reaction conditions to achieve higher yields and better selectivity. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of microwave-assisted synthesis to accelerate the formation of this compound under mild conditions. Such advancements not only improve synthetic efficiency but also pave the way for large-scale production.
In terms of applications, Benzene,1-Ethoxy-4-Methyl-2-Nitro- has shown promise as an intermediate in pharmaceutical synthesis. Its ability to undergo further functionalization makes it a valuable building block for constructing complex molecules with bioactive properties. Additionally, this compound has been investigated for its potential use in advanced materials such as organic semiconductors and sensors due to its unique electronic properties.
Environmental considerations have also come into play with recent research focusing on the degradation pathways of Benzene,1-Ethoxy-4-Methyl-2-Nitro-. Studies have shown that under specific conditions, such as UV irradiation or microbial action, this compound can undergo biodegradation into less harmful byproducts. These findings are significant for assessing its environmental impact and developing strategies for waste management in industrial settings.
The study of Benzene,1-Ethoxy-4-Methyl-2-Nitro- continues to evolve with contributions from interdisciplinary research teams worldwide. By leveraging cutting-edge technologies such as computational chemistry and high-resolution spectroscopy, scientists are uncovering new insights into its reactivity and stability under various conditions.
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